![molecular formula C21H19N3O6S B2472238 N-(2-methoxy-4-nitrophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 325988-28-1](/img/structure/B2472238.png)
N-(2-methoxy-4-nitrophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide
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Description
N-(2-methoxy-4-nitrophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MNPA or NSC 402787 and has been found to have a variety of interesting properties that make it useful in laboratory experiments.
Scientific Research Applications
Antidiabetic Potential
A series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, including N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide, were synthesized and evaluated for antidiabetic potential. These compounds demonstrated significant inhibition of α-glucosidase and α-amylase enzymes, crucial in diabetes management. Computational studies predicted drug-likeness and ADMET properties, suggesting these derivatives' potential as antidiabetic agents (Thakal, Singh, & Singh, 2020).
Corrosion Inhibition
N-Phenyl-benzamide derivatives, including N-(4-nitrophenyl)benzamide and N-(4-methoxyphenyl)benzamide, were studied for their inhibition behavior on mild steel acidic corrosion. The presence of methoxy (OCH3) substituents enhanced the inhibition efficiency. These compounds were found to act as interface corrosion inhibitors, with methoxy substituents showing high efficiency in protecting against corrosion (Mishra et al., 2018).
Fluorescence Enhancement
The interaction between Glibenclamide, a derivative of N-[(ethyl-1 pyrrolidinyl-2)methyl] methoxy-2 sulfamoyl-5 benzamide, and erbium (Er) ions showed potential for developing simple and sensitive fluorimetric probes. This study opens avenues for using these compounds in biochemical reaction probing and in high-performance liquid chromatography detection (Faridbod, Ganjali, Larijani, & Norouzi, 2009).
Bioactivity and Antimicrobial Properties
New benzamide derivatives, including those substituted with 4-chloro phenoxy benzene and dibenzoazepine, were synthesized and evaluated for their antimicrobial properties. Some of these compounds demonstrated significant antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Priya et al., 2006).
Enzyme Inhibition
Compounds carrying the benzamide moiety, such as N-methyl-2-[4-(2-methylpropyl)phenyl]-3-(3-methoxy-5-methylpyrazin-2-ylsulfamoyl)benzamide, were found to be potent inhibitors of the endothelin ETA receptor. These findings highlight the potential of benzamide derivatives in enzyme inhibition and as candidates for drug development (Mortlock et al., 1997).
properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S/c1-23(16-6-4-3-5-7-16)31(28,29)18-11-8-15(9-12-18)21(25)22-19-13-10-17(24(26)27)14-20(19)30-2/h3-14H,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIJAFAGQGMFFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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